1-{4-[4-(Substituted)piperazin-1-yl]butyl}guanidines and their Piperidine Analogues
Compound Description: These compounds were investigated as potential histamine H3 receptor antagonists. The research explored the impact of substituting the piperazine ring with a piperidine ring and modifying the guanidine moiety on antagonistic activity. []
Relevance: These compounds share a similar structure with 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate, specifically the presence of a piperidine ring linked to a butyl chain. This structural similarity suggests potential for shared or overlapping biological activity with the target compound. []
Compound Description: This compound is a radiolabeled sulfonylurea receptor 1 (SUR1) ligand developed for potential use in imaging pancreatic β-cells using positron emission tomography (PET). []
Relevance: Similar to 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate, this compound contains a piperidine ring connected to a butyl chain. This shared structural feature suggests a potential for similar interactions with biological targets, although the specific target and pharmacological activities may differ. []
Compound Description: This compound was investigated as a potential anti-hypertensive agent. Research focused on its absorption, metabolism, and excretion in monkeys and rats. []
Relevance: This compound shares the core structure of a piperidine ring linked to a butyl chain with 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate. The presence of this shared structural motif suggests a potential for similar pharmacokinetic properties and potential for interaction with similar biological targets, despite differing pharmacological activities. []
Compound Description: This compound is a key intermediate in the synthesis of the SHP2 inhibitor GDC-1971 (migoprotafib). []
Relevance: Although structurally distinct from 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate in several aspects, this compound notably also contains a piperidine ring. This shared structural feature suggests a potential for overlapping pharmacological activities or involvement in similar biological pathways despite differences in their overall structure. []
Compound Description: This compound is a non-imidazole histamine H3 receptor antagonist. Its binding affinity to bovine serum albumin (BSA) was studied in vitro. []
Relevance: This compound shares a significant structural resemblance with 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate. Both compounds feature a piperidine ring connected to an alkoxy chain, which is further attached to a phenyl ring. This structural similarity suggests a high likelihood of shared or overlapping pharmacological activities, particularly regarding interactions with histamine H3 receptors. []
Compound Description: This compound is a potential multireceptor atypical antipsychotic with high affinity for dopamine D2, D3 and serotonin 5-HT1A, 5-HT2A, 5-HT2C receptors. It demonstrated efficacy in behavioral models predictive of positive symptoms with a low risk of extrapyramidal symptoms. []
Relevance: Similar to 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate, this compound features a piperidine ring linked to a butyl chain. This structural similarity suggests a potential for overlapping pharmacological activities and potential interactions with dopamine and serotonin receptors, though further research is needed to confirm this. []
Compound Description: This compound is a potent σ1 receptor ligand with excellent selectivity over the σ2 receptor. It exhibited dose-dependent efficacy in suppressing pain behaviors in animal models of neuropathic pain. []
Relevance: This compound shares a striking structural similarity with 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate, both featuring a piperidine ring connected to a butyl chain, which in turn is linked to a substituted phenyl ring. This strong structural resemblance indicates a high probability of shared pharmacological activities and potential for interaction with the σ1 receptor, although this requires further investigation. []
Compound Description: This compound acts as a bitopic orthosteric/allosteric ligand for muscarinic acetylcholine receptors. Studies suggest that it binds to both the orthosteric and allosteric sites of the receptor. [, ]
Relevance: Although structurally distinct from 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate, McN-A-343's bitopic binding mode highlights the potential for compounds with certain structural features to interact with multiple binding sites on a receptor. This suggests that 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate may also exhibit complex pharmacological profiles through interactions with multiple binding sites, even if they are not structurally similar to traditional ligands of those sites. [, ]
Compound Description: AC-42 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR). Studies suggest it binds to an allosteric site on the receptor distinct from the orthosteric site where acetylcholine binds. [, , , , , , ]
Relevance: Though structurally different from 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate, AC-42's allosteric mode of action emphasizes that structurally distinct compounds can exert distinct pharmacological effects on the same receptor. This suggests that 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate may also interact with receptors through allosteric mechanisms, even in the absence of close structural similarity to known allosteric ligands. [, , , , , , ]
Compound Description: 77-LH-28-1 is another selective allosteric agonist of the M1 mAChR. It exhibits similar pharmacological properties to AC-42, suggesting a similar binding mode. [, , , , , ]
Relevance: Although structurally distinct from 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate, 77-LH-28-1, alongside AC-42, reinforces the potential for structurally diverse compounds to act as allosteric modulators of the same receptor. This suggests that 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate may also exhibit allosteric modulation of certain receptors, even if its structure does not resemble known allosteric ligands. [, , , , , ]
Compound Description: This series of compounds, including aminoglutethimide (AG), are inhibitors of estrogen biosynthesis, specifically targeting the aromatase enzyme. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.